molecular formula C14H9NO2 B1625485 2-Phenylbenzo[d]oxazole-6-carbaldehyde CAS No. 67563-00-2

2-Phenylbenzo[d]oxazole-6-carbaldehyde

Cat. No.: B1625485
CAS No.: 67563-00-2
M. Wt: 223.23 g/mol
InChI Key: LSRTWZMPWWIMJS-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-6-carbaldehyde is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids. One common method is the oxidative cyclization reaction, where 2-aminophenol reacts with benzaldehyde in the presence of an oxidizing agent such as iron-organic framework catalysts . The reaction conditions often involve heating the mixture in a suitable solvent like xylene, with di-tert-butyl peroxide as the oxidant.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow reactors and the use of more efficient catalysts to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2-Phenylbenzo[d]oxazole-6-carboxylic acid.

    Reduction: 2-Phenylbenzo[d]oxazole-6-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-Phenylbenzo[d]oxazole-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenylbenzo[d]oxazole-6-carbaldehyde exerts its effects, particularly in biological systems, involves the inhibition of enzymes like tyrosinase. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .

Comparison with Similar Compounds

2-Phenylbenzo[d]oxazole-6-carbaldehyde can be compared with other benzoxazole derivatives, such as:

    2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Phenylbenzoxazole: Lacks the aldehyde group, which may affect its reactivity and applications.

    2-Phenylbenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and biological activities.

Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-12-13(8-10)17-14(15-12)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTWZMPWWIMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507436
Record name 2-Phenyl-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67563-00-2
Record name 2-Phenyl-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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